

Application Notes and Protocols: Disodium Sebacate in Metalworking Fluid Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium sebacate*

Cat. No.: *B1670765*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Disodium Sebacate

Disodium sebacate (CAS 17265-14-4), the disodium salt of sebamic acid, is a versatile dicarboxylic acid derivative with significant potential in the formulation of high-performance metalworking fluids.^[1] Derived from castor oil, a renewable resource, it presents a more environmentally sustainable option compared to some traditional corrosion inhibitors.^[2] This white, water-soluble powder is primarily recognized for its efficacy as a corrosion inhibitor for ferrous metals, offering a safer alternative to sodium nitrite.^{[2][3][4]} Its utility extends to various types of metalworking fluids, including synthetic and semi-synthetic formulations, where it contributes to the overall stability and performance of the fluid.

Key Properties and Functions

Disodium sebacate's primary role in metalworking fluid formulations is the prevention of rust and corrosion on machined parts and equipment.^{[1][3]} This is achieved through the formation of a protective film on the metal surface. Beyond corrosion inhibition, **disodium sebacate** can also contribute to the lubricating and stabilizing properties of the fluid. Its fine particle size allows for easy incorporation into formulations.^[3]

A summary of the typical physical and chemical properties of technical grade **disodium sebacate** is provided in Table 1.

Table 1: Typical Properties of **Disodium Sebacate**

Property	Specification
Purity (%)	≥ 98.0
Moisture (%)	≤ 1.0
Insoluble Substances (%)	≤ 1.0
Chloride (Cl) (ppm)	≤ 300
Iron (Fe) (ppm)	≤ 200
pH (in aqueous solution)	7.0 - 8.0
Particle Size	Passes 140 mesh

Data sourced from ChemCeed.[\[2\]](#)

Performance Data (Representative)

While extensive quantitative performance data for **disodium sebacate** in publicly accessible literature is limited, the following tables provide representative data for sebacic acid and other dicarboxylic acids, which can serve as a valuable reference point for formulation development. It is crucial to conduct specific testing on formulations containing **disodium sebacate** to determine their precise performance characteristics.

The corrosion inhibition efficiency of dicarboxylic acids is influenced by their molecular structure. Longer carbon chains, such as that in sebacic acid, generally provide better protection.

Table 2: Comparative Corrosion Inhibition Efficiency of Dicarboxylic Acids on Mild Steel in a Neutral Chloride-Containing Environment

Dicarboxylic Acid	Concentration (mM)	Corrosion Current Density (I _{corr}) (µA/cm ²)	Inhibition Efficiency (%)
None (Blank)	-	15.0	-
Succinic Acid	10	5.2	65.3
Adipic Acid	10	3.1	79.3
Sebacic Acid	10	0.3	98.0

Note: This data is for sebacic acid and is intended for comparative purposes. The performance of disodium sebacate may vary.

The addition of lubricity additives is critical for reducing friction and wear during machining operations. The Four-Ball Wear Test (ASTM D4172) is a standard method to evaluate the wear-preventive characteristics of a lubricant. A smaller wear scar diameter indicates better lubricity.

Table 3: Representative Four-Ball Wear Test Data for a Base Lubricant with and without a Dicarboxylic Acid-based Additive

Formulation	Wear Scar Diameter (mm)
Base Metalworking Fluid	0.65
Base Metalworking Fluid + Additive Package (with dicarboxylic acid derivative)	0.45

Note: This data is hypothetical and for illustrative purposes. Actual performance will depend on the specific formulation and test conditions.

Foaming can be a significant issue in metalworking fluid systems, leading to reduced cooling and lubrication efficiency. The IP 312 foam test assesses the foaming tendency of a fluid.

Table 4: Representative Foam Test Results (IP 312)

Formulation	Initial Foam Volume (ml)	Foam Volume after 5 min (ml)
Base Metalworking Fluid	80	40
Base Metalworking Fluid + Disodium Sebacate	60	15
<p>Note: This data is hypothetical and for illustrative purposes. The foaming characteristics are highly dependent on the overall formulation.</p>		

Metalworking fluids are susceptible to microbial growth, which can lead to fluid degradation and foul odors. Biostability testing evaluates a formulation's resistance to microbial contamination.

Table 5: Representative Biostability Test Results (Based on ASTM E2275)

Formulation	Bacterial Count (CFU/mL) after 4 weeks	Fungal Count (CFU/mL) after 4 weeks
Base Metalworking Fluid	$> 10^6$	$> 10^4$
Base Metalworking Fluid + Biocide Package (with dicarboxylic acid salts)	$< 10^3$	$< 10^2$
<p>Note: This data is hypothetical and for illustrative purposes. The biostability of a fluid is dependent on the complete formulation, including any biocides used.</p>		

Experimental Protocols

Corrosion Inhibition Testing: Cast Iron Chip Test (ASTM D4627)

This method provides a simple, visual assessment of the corrosion-inhibiting properties of a water-dilutable metalworking fluid.[5][6]

1.1. Materials and Apparatus

- Cast iron drilling chips (sieved to remove fines)[7]
- Petri dishes with lids[7]
- Filter paper[7]
- Test metalworking fluid diluted to various concentrations in standardized hard water
- Forceps and spatula

1.2. Procedure

- Place a filter paper in the bottom of a petri dish.[7]
- Pipette a specific volume of the diluted metalworking fluid onto the filter paper to saturate it.
- Weigh a specified amount of freshly sieved cast iron chips.
- Distribute the chips evenly over the saturated filter paper.
- Cover the petri dish and allow it to stand undisturbed for a specified period (e.g., 24 hours) at room temperature.
- After the test period, remove the chips and visually evaluate the filter paper for any rust stains.
- Record the results as pass or fail based on the absence or presence of rust, or by using a rating scale.

Lubricity Testing: Four-Ball Wear Test (ASTM D4172)

This test evaluates the wear-preventive characteristics of a lubricant by measuring the wear scar on steel balls under a specified load, speed, and temperature.[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

2.1. Materials and Apparatus

- Four-Ball Wear Test machine
- Steel balls (AISI E-52100 steel)[\[10\]](#)
- Microscope for measuring wear scar diameter
- Test lubricant formulation

2.2. Procedure

- Thoroughly clean the steel balls and the test cup.
- Place three steel balls in the test cup and clamp them in place.
- Pour the test lubricant into the cup to cover the balls.
- Place the fourth ball in the chuck of the machine.
- Assemble the test cup onto the machine.
- Apply a specified load (e.g., 40 kg) and set the rotational speed (e.g., 1200 rpm) and temperature (e.g., 75°C).
- Run the test for a specified duration (e.g., 60 minutes).
- After the test, disassemble the apparatus and clean the three stationary balls.
- Measure the diameter of the wear scar on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding).
- Calculate the average wear scar diameter. A smaller diameter indicates better lubricity.

Foam Control Testing (IP 312)

This method assesses the foaming characteristics of a metalworking fluid by shaking a sample and measuring the resulting foam.[14]

3.1. Materials and Apparatus

- Graduated glass cylinder with a stopper
- Test metalworking fluid diluted in standardized hard water

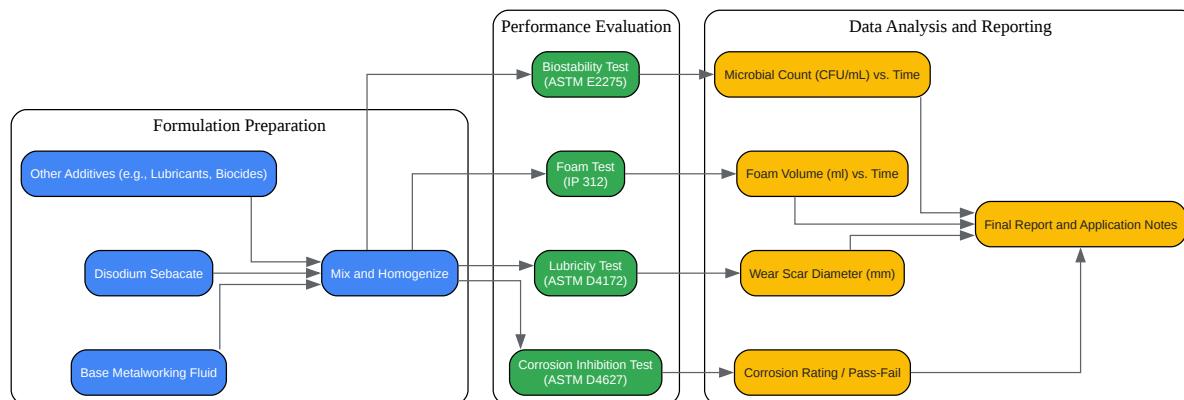
3.2. Procedure

- Pour a specified volume of the diluted metalworking fluid into the graduated cylinder.
- Stopper the cylinder and shake it vigorously for a set period (e.g., 15 seconds).[14]
- Immediately after shaking, place the cylinder on a level surface and record the initial volume of foam.[14]
- Record the foam volume again after a specified time interval (e.g., 5 minutes) to assess foam stability.[14]

Biostability Testing (Based on ASTM E2275)

This practice provides a method for evaluating the resistance of a metalworking fluid to microbial growth.[12]

4.1. Materials and Apparatus


- Sterile containers (e.g., flasks or beakers)
- Inoculum of a mixed microbial culture (bacteria and fungi) typically found in contaminated metalworking fluids
- Incubator
- Apparatus for determining microbial counts (e.g., plate counting or dip slides)

- Test metalworking fluid diluted to the desired concentration

4.2. Procedure

- Dispense a known volume of the diluted metalworking fluid into sterile containers.
- Inoculate each container with a standardized suspension of the microbial culture.
- Incubate the containers at a suitable temperature (e.g., 25-30°C) with gentle agitation.
- At regular intervals (e.g., weekly), withdraw a sample from each container and determine the bacterial and fungal counts.
- Continue the test for a specified duration (e.g., 4-6 weeks), re-inoculating the fluids periodically if required by the specific protocol.
- Plot the microbial counts over time to assess the biostability of the formulation. A fluid with good biostability will show little to no increase in microbial populations.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating **disodium sebacate** in metalworking fluids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ingeivity.com [ingeivity.com]
- 2. Disodium Sebacate (DSS) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 3. nbinno.com [nbinno.com]
- 4. Disodium sebacate | Castor International [castor-international.nl]

- 5. antpedia.com [antpedia.com]
- 6. Webinars [stle.org]
- 7. kaycantest.com [kaycantest.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. xray.greyb.com [xray.greyb.com]
- 10. shxf17.com [shxf17.com]
- 11. researchgate.net [researchgate.net]
- 12. Feature [stle.org]
- 13. precisionlubrication.com [precisionlubrication.com]
- 14. tmt.unze.ba [tmt.unze.ba]
- To cite this document: BenchChem. [Application Notes and Protocols: Disodium Sebacate in Metalworking Fluid Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670765#disodium-sebacate-as-a-component-in-metalworking-fluid-formulations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com